molecular formula C15H18N2 B1492559 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2098040-62-9

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1492559
CAS No.: 2098040-62-9
M. Wt: 226.32 g/mol
InChI Key: SXFDZXUWDGGZEY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring a partially saturated pyrrolo[1,2-a]pyrazine core. Its structure includes a phenyl group at position 1 and two methyl groups at the 4,4-positions of the tetrahydropyrazine ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler pyrrolo[1,2-a]pyrazine derivatives.

Properties

IUPAC Name

4,4-dimethyl-1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2)11-16-14(12-7-4-3-5-8-12)13-9-6-10-17(13)15/h3-10,14,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFDZXUWDGGZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C2=CC=CN21)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Fused Benzene Rings

Compounds such as benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (4BP) and naphtho-fused derivatives (5BP) exhibit extended π-conjugation due to fused aromatic rings. These systems demonstrate strong blue fluorescence in solution (e.g., compound 8ai emits at ~450 nm in DMSO) but suffer from aggregation-caused quenching (ACQ) in the solid state . In contrast, the 4,4-dimethyl-1-phenyl derivative lacks fused aromatic rings, likely reducing π-conjugation and fluorescence intensity.

Table 1: Optical Properties of Selected Pyrrolo[1,2-a]pyrazine Derivatives

Compound Emission Max (nm) Fluorescence Intensity Aggregation Behavior
8ai (4BP scaffold) 450 (DMSO) High ACQ in solid state
8g (electron-donating -CH3) 470 (DMSO) Moderate Red-shifted emission
4,4-Dimethyl-1-phenyl N/A Likely low Potential reduced ACQ
Electronic and Steric Effects of Substituents

Substituent electronic properties significantly influence optical and biological behavior:

  • Electron-withdrawing groups (e.g., -Cl) : In 4BP derivatives like 8d , hypsochromic shifts (blue shift) and increased fluorescence intensity are observed due to reduced electron density .
  • Electron-donating groups (e.g., -CH3) : Compound 8g exhibits bathochromic shifts (red shift) but lower intensity .
    The 4,4-dimethyl groups in the target compound are electron-donating, which may red-shift emission maxima compared to unsubstituted analogs. However, steric hindrance from the dimethyl groups could restrict molecular packing, improving solid-state emission efficiency relative to ACQ-prone derivatives like 8ai .
Antiviral and Antitubercular Activity

Imidazo[1,2-a]pyrazines such as 3b (pyridin-4-yl at position 2, cyclohexyl at position 3) show anti-coronaviral activity (IC50 = 56.96 µM) by targeting viral proteases . In contrast, bicyclic systems like imidazo[1,2-a]pyrazines (e.g., compound 26 ) exhibit antitubercular activity (MIC = 1–9 µM), with nitrogen positioning critical for potency . The 4,4-dimethyl-1-phenyl derivative’s lack of nitrogen heteroatoms in key positions may limit antitubercular activity but could favor other therapeutic applications, such as kinase inhibition, where bulkier substituents are tolerated .

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically follows a sequence of condensation, cyclization, and functional group transformations starting from substituted acetophenones or related aryl precursors. The key steps are:

  • Formation of arylglyoxal intermediates from substituted acetophenones.
  • Condensation of these arylglyoxals with N-aminoethylpyrrole to form intermediates.
  • Cyclization via intramolecular reactions facilitated by reagents such as triphenylphosphine and dimethylacetylenedicarboxylate.
  • Final ring closure and functionalization steps to yield the tetrahydropyrrolo[1,2-a]pyrazine core.

This approach is supported by the efficient one-pot, multi-step reaction sequences that minimize purification steps and improve overall yield.

Detailed Synthetic Procedure

Step 1: Synthesis of Arylglyoxal Derivatives

  • Substituted acetophenones are oxidized to corresponding arylglyoxal compounds using established oxidation protocols.
  • These intermediates serve as electrophilic partners for subsequent condensation.

Step 2: Condensation with N-Aminoethylpyrrole

  • The arylglyoxal derivatives react with N-aminoethylpyrrole in the presence of acetic acid as a catalyst.
  • The reaction is typically carried out in dry dichloromethane at ambient temperature.
  • This step completes within approximately 2 hours, producing intermediate Schiff base adducts.

Step 3: Cyclization via Wittig-Type Reaction

  • Triphenylphosphine and dimethylacetylenedicarboxylate (DMAD) are added to the reaction mixture.
  • These reagents generate a phosphorus ylide intermediate that facilitates an intramolecular Wittig reaction.
  • The reaction proceeds rapidly (within 10 minutes at room temperature), yielding dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivatives.

Step 4: Final Cyclization and Functionalization

  • The dicarboxylate intermediates are refluxed with hydrazine hydrate in ethanol for approximately 10 hours.
  • This step induces cyclization to form the final 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives.
  • Structural confirmation is achieved through IR, NMR (1H and 13C), mass spectrometry, and X-ray crystallography.

Reaction Mechanism Insights

  • The initial condensation is an acid-catalyzed Pictet–Spengler type reaction forming an iminium intermediate.
  • The phosphorus ylide generated from triphenylphosphine and DMAD attacks this intermediate, leading to phosphorane formation.
  • An intramolecular Wittig reaction then forms the bicyclic core.
  • Oxidative aromatization occurs under the reaction conditions, confirmed by the formation of triphenylphosphine oxide as a byproduct.
  • The final hydrazine-mediated cyclization introduces the pyrazino and pyridazine fused rings completing the complex heterocyclic framework.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Components Conditions Time Product Type Yield Range (%)
1 Acetophenone derivatives → Arylglyoxals Literature oxidation methods Variable Aryl glyoxal intermediates 70–85
2 Aryl glyoxal + N-aminoethylpyrrole + HOAc Dry DCM, RT 2 h Schiff base intermediates 75–90
3 Add PPh3 + DMAD RT, 10 min 10 min Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine dicarboxylates 65–80
4 Reflux with hydrazine hydrate in EtOH Reflux (~78 °C), 10 h 10 h Final tetrahydropyrrolo[1,2-a]pyrazine derivatives 60–75

Alternative Synthetic Routes and Variations

  • Some procedures utilize N-allenylpyrrole-2-carbaldehydes as key intermediates, prepared via Vilsmeier–Haack formylation of N-allenylpyrrole precursors.
  • Subsequent acylation and cyclization steps lead to related pyrrolo[1,2-a]pyrazine derivatives with variations in substitution patterns.
  • These alternative methods provide flexibility in modifying the substituents on the phenyl or pyrrole rings, allowing for structural diversity in the final compounds.

Research Findings and Applications

  • The synthesized this compound derivatives have been extensively characterized by spectroscopic and crystallographic methods to confirm their structures.
  • Biological evaluations, particularly cytotoxicity assays against cancer cell lines, have demonstrated promising antiproliferative activities for these compounds, highlighting the importance of efficient synthetic access to these scaffolds.
  • The synthetic methodology allows for the introduction of various aryl substitutions, enabling structure-activity relationship studies for therapeutic development.

Q & A

Q. What are the critical steps in designing a synthetic route for 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

A robust synthetic route typically involves:

  • Multi-step reactions : Cyclization of intermediates (e.g., pyrrolidine derivatives) followed by functionalization.
  • Optimization of conditions : Temperature control (e.g., 0°C for Grignard reagent addition), solvent selection (dry THF or chloroform), and catalysts (p-TsOH for condensation) .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate high-purity products .

Q. How is the compound’s structural integrity validated post-synthesis?

Characterization relies on:

  • Spectroscopic methods : 1^1H and 13^{13}C NMR for confirming substituent positions and stereochemistry, IR for functional group analysis .
  • Chromatography : TLC/HPLC to verify purity (>95%) and monitor reaction progress .

Q. What solvent systems are optimal for improving reaction yields?

  • Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates, while chlorinated solvents (CHCl3_3) stabilize intermediates in condensation reactions. Solvent choice must balance reactivity and byproduct suppression .

Advanced Research Questions

Q. How can computational models optimize the synthesis of this compound?

  • Quantum chemical calculations : Predict transition states and energy barriers for key steps (e.g., cyclization) to identify favorable pathways .
  • Data-driven design : Machine learning algorithms analyze experimental datasets (e.g., yields vs. temperature) to recommend optimal conditions .

Q. How can contradictions in yield data across synthetic methods be resolved?

  • Comparative analysis : Evaluate variables like reagent stoichiometry (e.g., 1.5 eq Grignard vs. 2 eq), reaction time, and workup protocols. For example, extended stirring at room temperature (24–48 hrs) may improve conversion .
  • Analytical validation : Use LC-MS to detect trace impurities or side products affecting reported yields .

Q. What advanced techniques study the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding affinities with enzymes (e.g., kinases) using software like AutoDock .
  • In vitro assays : Measure IC50_{50} values in cell-based models (e.g., cancer lines) to assess potency .

Q. What strategies address challenges in regioselective functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., amines) during synthesis to direct substitutions .
  • Directed metalation : Use lithium bases to deprotonate specific positions for controlled alkylation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Grignard addition65–78THF, 0°C → RT, 24 hrs
Benzotriazole condensation72–85CHCl3_3, p-TsOH, sieves
Cyclization via Pd catalysis58DMF, 80°C, 12 hrs

Q. Table 2. Spectroscopic Data for Characterization

TechniqueKey Peaks/FeaturesFunctional Group Confirmation
1^1H NMRδ 2.25 (s, 6H, CH3_3), δ 7.35–7.45 (m, Ph)Methyl groups, aromatic ring
IR1680 cm1^{-1} (C=O stretch)Ketone intermediates

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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